2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
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Overview
Description
2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a heterocyclic compound characterized by an isoquinoline nucleus and a chloro-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction proceeds under mild conditions, often requiring simple heating and solventless reactions . The process can be optimized by varying the reaction temperature and time to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistent quality and efficiency. The use of green chemistry principles, such as solventless reactions and energy-efficient processes, is increasingly emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Halogenation and other substitution reactions can be used to introduce new functional groups, altering the compound’s chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can result in various halogenated or alkylated products .
Scientific Research Applications
2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s electron-withdrawing properties enable it to participate in various biochemical reactions, potentially inhibiting or modulating the activity of enzymes and receptors. This can lead to therapeutic effects, such as the inhibition of cancer cell proliferation or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Indane-1,3-dione: A versatile building block used in biosensing, bioactivity, and electronics.
Isoindoline-1,3-dione: Known for its applications in pharmaceutical synthesis and organic electronics.
Uniqueness
2-(2-chlorophenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione stands out due to its unique combination of an isoquinoline nucleus and a chloro-phenyl group. This structural feature imparts distinct electronic and chemical properties, making it suitable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C18H10ClNO2 |
---|---|
Molecular Weight |
307.7g/mol |
IUPAC Name |
2-(2-chlorophenyl)benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C18H10ClNO2/c19-14-9-1-2-10-15(14)20-17(21)12-7-3-5-11-6-4-8-13(16(11)12)18(20)22/h1-10H |
InChI Key |
XIGZJWBBMFBHIG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)Cl |
solubility |
0.8 [ug/mL] |
Origin of Product |
United States |
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